molecular formula C9H9N3O B1270030 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 572879-99-3

3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1270030
M. Wt: 175.19 g/mol
InChI Key: WBHKXRIOKZBAAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidin-4(3H)-ones, which can be related to the synthesis of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been developed through various methods, including the Vilsmeier reaction of 3-aminopropenamides. This process involves sequential halogenation, formylation, and intramolecular nucleophilic cyclization, offering a facile one-pot synthesis approach (Rui Zhang et al., 2011). Another notable method is the catalytic hydrogenation of certain pyrido and azinopyrimidin-4-ones, leading to partially saturated heterocyclic systems and showcasing a simple two-step synthesis starting from heterocyclic α-amino compounds (S. Rečnik et al., 2000).

Molecular Structure Analysis

The molecular structure of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one and its derivatives have been extensively analyzed through crystalline polymorphs, showcasing different hydrogen bonding interactions and crystallization forms (C. Glidewell et al., 2003). These analyses reveal the significant polarization of the molecular-electronic structures and the importance of N-H...N, N-H...O hydrogen bonds in determining the crystal packing and molecular arrangement.

Chemical Reactions and Properties

The reactivity of pyrimidin-4(3H)-ones towards various reagents has been studied, demonstrating the synthesis of 4-substituted derivatives with potential analgesic and anti-inflammatory activities. These reactions highlight the versatility of pyrimidin-4(3H)-ones in chemical synthesis and their potential as pharmacological agents (Abdel-Rhman B. A. El-Gazzar et al., 2009).

Scientific Research Applications

  • Medical Chemistry

    • Application : Pyrimidopyrimidine compounds, which include 4H-pyrido[1,2-a]pyrimidin-4-ones, have aroused great interest in the field of medical chemistry due to their privileged biological activities .
    • Methods : These compounds are obtained by the condensation of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate .
    • Results : They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
  • Organic Synthesis

    • Application : Pyrido[1,2-a]pyrimidines are used in the synthesis of various organic compounds .
    • Methods : The synthetic procedures and organic reactions since 2000 are described .
    • Results : The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed, as well as, the biological importance and mechanistic pathways .
  • C-3 Chalcogenation

    • Application : An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives .
    • Methods : This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale .
    • Results : The reaction yields high yields (up to 95%) .
  • Pharmaceutical Synthesis

    • Application : This compound is used in the synthesis of 5-Fluoro Paliperidone, which is a Paliperidone impurity .
    • Methods : The specific methods of synthesis are not detailed in the source .
    • Results : The compound is a byproduct in the synthesis process .
  • Material Storage

    • Application : This compound is stored and used in various chemical reactions .
    • Methods : The compound is stored at room temperature and is available in powder form .
  • Chemical Storage
    • Application : This compound is stored and used in various chemical reactions .
    • Methods : The compound is stored at room temperature and is available in powder form .

Future Directions

The future directions for the research and application of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are promising. They have significant influence in drug discovery and their potential applications in pharmaceuticals, bioactive compounds, and polymer materials are vast .

properties

IUPAC Name

3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHKXRIOKZBAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362083
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

572879-99-3
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
8
Citations
NE Kuz'mina, KK Palkina, NV Polyakova… - Russian journal of …, 2003 - elibrary.ru
Synthesis, structure, and magnetic properties of a copper (II) chloride complex with 3-amino-2-methyl-4H-pyrido [1, 2-a] pyrimidin-4-one: The crystal structure of Cu 2 Cl 6 (C 9 H 10 N 3 …
Number of citations: 6 elibrary.ru
OV Kovalchukova, AI Stash, VK Belsky… - Crystallography …, 2009 - Springer
4-(Piperidyl-1)-2-phenylpyrido[2,3-a]anthraquinone-7,12 monobromohydrate (HL)Br · 3H 2 O (I) and 4-(piperidyl-1)-2-phenylpyrido[2,3-a]anthraquinone-7,12 dibromohydrate (H 2 L)Br …
Number of citations: 1 link.springer.com
OV Koval'chukova, AI Stash, SB Strashnova… - Russian Journal of …, 2009 - Springer
Three complexes containing hexachlorodicuprate(II) anions and protonated 4-azafluorenone derivatives as counterions were isolated. The crystal and molecular structures of 4-…
Number of citations: 1 link.springer.com
OV Kovalchukova - Current Trends in X-Ray Crystallography, 2011 - books.google.com
Coordinate compounds of copper (II) are widely spread both as biological objects (metalloproteins and metallo-enzymes), and in engineering. Among the functions of the copper …
Number of citations: 1 books.google.com
I Fabijanić, D Matković-Čalogović, V Pilepić… - Journal of Molecular …, 2017 - Elsevier
Crystals of the guanine trichloro cuprate(II) complex, (HGua) 2 [Cu 2 Cl 6 ]·2H 2 O (HGua = protonated guanine), were prepared and analysed by spectroscopic (IR, Raman) and …
Number of citations: 2 www.sciencedirect.com
I Fabijanić, D Matković-Čalogović, V Pilepić… - 2017 - fulir.irb.hr
Crystals of (HGua)2[Cu2Cl6]·2H2O (HGua = protonated guanine) were prepared and analysed by spectroscopic (IR, Raman) and computational methods. A new single-crystal X-ray …
Number of citations: 2 fulir.irb.hr
NE Kuz'mina, KK Palkina… - Russian …, 2003 - … Division with the cooperation of the …
Number of citations: 0
НЕ Кузьмина, КК Палкина, ПВ Полякова… - Журнал …, 2003 - elibrary.ru
Взаимодействием кристаллогидрата хлорида меди (II) с 3-амино-2-метил-4Н-пиридо [1, 2-а] пиримидин-4-оном получен комплекс состава Cu 2 Cl 6 (C 9 H 1 oN30) 2•(C 9 H 10 …
Number of citations: 6 elibrary.ru

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